2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a piperidine ring, which is further connected to a methylpyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with a suitable carboxylic acid derivative to form the carboxamide. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the attachment of the methylpyridazine group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furan or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic effects are being explored, including its use in drug discovery and development.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: This compound shares structural similarities with the piperidine and indanone moieties.
N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline: Similar in having a piperidine ring and aromatic substituents
Uniqueness
2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-4-5-17(21-20-12)22-8-6-15(7-9-22)11-19-18(23)16-10-13(2)24-14(16)3/h4-5,10,15H,6-9,11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWARHLFBVLGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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